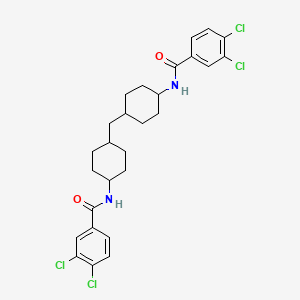![molecular formula C14H16N2O4S B4966262 propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic organic compound.
Mecanismo De Acción
The mechanism of action of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and disrupting their cell membranes. Its anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound's fluorescent properties are attributed to its ability to bind to specific biological molecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been studied for its potential use in detecting biological molecules due to its fluorescent properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Its fluorescent properties make it a useful tool for detecting biological molecules. However, the compound's mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new drugs for the treatment of various diseases, including cancer and microbial infections. Additionally, the compound's fluorescent properties could be further explored for use in detecting specific biological molecules. Further studies are also needed to determine the compound's mechanism of action and potential side effects. Overall, propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has significant potential for use in various fields of scientific research.
Métodos De Síntesis
The synthesis of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 4-methoxybenzohydrazide with thioacetic acid in the presence of phosphorous oxychloride. The resulting compound is then reacted with propyl bromide to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting biological molecules. Additionally, it has been studied for its potential application in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
propyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-8-19-12(17)9-21-14-16-15-13(20-14)10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNEYAUNNZBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)

![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4966232.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4966236.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)

![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![N-[(benzyloxy)carbonyl]-N-(2-furylmethyl)-4-nitrophenylalaninamide](/img/structure/B4966276.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)
![3-[(2-bromo-4-nitrophenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4966290.png)